molecular formula C12H12BrF3N2OS B8380537 3-(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide CAS No. 130997-65-8

3-(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide

Cat. No. B8380537
Key on ui cas rn: 130997-65-8
M. Wt: 369.20 g/mol
InChI Key: QBJZZPKTRQTDRI-UHFFFAOYSA-N
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Patent
US05026717

Procedure details

The procedure is as in Example 15, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and 4-bromo-1butene (10.8 g) in 2-propanol (30 cc). The mixture is heated for 48 hours to boiling. After cooling of the mixture to a temperature in the region of 20.C, the precipitate is filtered off and then washed with 2-propanol (2×50 cc). 3(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide (2.5 g), m.p. 202° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:16][CH2:17][CH2:18][CH:19]=[CH2:20]>CC(O)C>[BrH:16].[CH2:20]([N:6]1[C:5]2[CH:7]=[CH:8][C:9]([O:11][C:12]([F:15])([F:13])[F:14])=[CH:10][C:4]=2[S:3][C:2]1=[NH:1])[CH2:19][CH:18]=[CH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
BrCCC=C
Step Three
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with 2-propanol (2×50 cc)

Outcomes

Product
Name
Type
product
Smiles
Br.C(CC=C)N1C(SC2=C1C=CC(=C2)OC(F)(F)F)=N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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